3-Bromo-4-cyclohexylmethoxy-benzaldehyde
Description
3-Bromo-4-cyclohexylmethoxy-benzaldehyde is a benzaldehyde derivative featuring a bromine atom at the 3-position and a cyclohexylmethoxy (OCH₂C₆H₁₁) group at the 4-position of the aromatic ring. This compound belongs to a class of halogenated aromatic aldehydes with applications in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C14H17BrO2 |
|---|---|
Molecular Weight |
297.19 g/mol |
IUPAC Name |
3-bromo-4-(cyclohexylmethoxy)benzaldehyde |
InChI |
InChI=1S/C14H17BrO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2 |
InChI Key |
CUERKEIMXNLOAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC2=C(C=C(C=C2)C=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-cyclohexylmethoxy-benzaldehyde can be achieved through several methods. One common approach involves the bromination of 4-cyclohexylmethoxy-benzaldehyde using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-cyclohexylmethoxy-benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The aldehyde group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other functional groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used to oxidize the aldehyde group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to reduce the aldehyde group.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Scientific Research Applications
3-Bromo-4-cyclohexylmethoxy-benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is used in the study of biological pathways and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-Bromo-4-cyclohexylmethoxy-benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and molecular targets involved can vary depending on the context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related benzaldehyde derivatives, emphasizing substituent effects, physicochemical properties, and safety profiles based on available evidence:
Structural and Reactivity Comparisons
- Electron Effects : Bromine (electron-withdrawing) at position 3 deactivates the ring, directing electrophilic substitution to the para position. Alkoxy groups (e.g., ethoxy, cyclohexylmethoxy) at position 4 donate electrons via resonance, increasing aldehyde reactivity toward nucleophilic additions .
- Lipophilicity : The cyclohexylmethoxy group in the target compound likely confers higher lipophilicity compared to smaller alkoxy substituents (e.g., ethoxy), impacting solubility and bioavailability .
- Synthetic Utility : Compounds like 3-bromo-4-hydroxybenzaldehyde are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas trifluoromethyl-substituted analogs are preferred in fluorinated drug synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
